molecular formula C8H9F3N2 B3154994 1-Phenyl-1-(2,2,2-trifluoroethyl)hydrazine CAS No. 790199-66-5

1-Phenyl-1-(2,2,2-trifluoroethyl)hydrazine

Cat. No.: B3154994
CAS No.: 790199-66-5
M. Wt: 190.17 g/mol
InChI Key: OXCNCVBUWVVCRB-UHFFFAOYSA-N
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Description

1-Phenyl-1-(2,2,2-trifluoroethyl)hydrazine is a hydrazine-based compound with the molecular formula C8H9F3N2 and a molecular weight of 190.17 g/mol This compound is characterized by the presence of a phenyl group and a trifluoroethyl group attached to a hydrazine moiety

Biochemical Analysis

Biochemical Properties

1-Phenyl-1-(2,2,2-trifluoroethyl)hydrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its interaction with heme proteins such as myoglobin . The nature of these interactions often involves the formation of hydrazones, which can influence the activity of the target biomolecules. Additionally, this compound can act as a building block for the synthesis of fluorinated pyridazines and fluoroalkyl hydrazones of β-phosphonates .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with heme proteins can alter the redox state of cells, impacting cellular respiration and energy production . Furthermore, the formation of hydrazones can modulate the activity of enzymes involved in metabolic pathways, thereby influencing overall cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding interactions with biomolecules, such as the formation of hydrazones with aldehydes and ketones . This binding can lead to enzyme inhibition or activation, depending on the specific target. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound has a predicted boiling point of 209.0±40.0 °C, indicating its relative stability under standard laboratory conditions . Prolonged exposure to certain conditions may lead to its degradation, affecting its efficacy in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating enzyme activity and metabolic pathways. At higher doses, it can lead to toxic or adverse effects. For instance, high doses of this compound may cause oxidative stress and damage to cellular components, leading to impaired cellular function and viability .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of aldehydes and ketones. The formation of hydrazones can affect metabolic flux and alter the levels of specific metabolites . Additionally, this compound can influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby impacting cellular redox balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. For example, its interaction with heme proteins can facilitate its transport to mitochondria, where it can influence cellular respiration and energy production .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with heme proteins can lead to its localization in mitochondria, where it can modulate mitochondrial function and energy production .

Preparation Methods

The synthesis of 1-Phenyl-1-(2,2,2-trifluoroethyl)hydrazine typically involves the reaction of phenylhydrazine with 2,2,2-trifluoroethyl bromide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Phenyl-1-(2,2,2-trifluoroethyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding azides or other oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-Phenyl-1-(2,2,2-trifluoroethyl)hydrazine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

1-Phenyl-1-(2,2,2-trifluoroethyl)hydrazine can be compared with other similar compounds, such as:

The presence of both the phenyl and trifluoroethyl groups in this compound makes it unique, offering a combination of properties that are not found in other similar compounds .

Properties

IUPAC Name

1-phenyl-1-(2,2,2-trifluoroethyl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c9-8(10,11)6-13(12)7-4-2-1-3-5-7/h1-5H,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCNCVBUWVVCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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